molecular formula C21H21O12+ B1649321 Delphinidin 3-galactoside cation CAS No. 197250-28-5

Delphinidin 3-galactoside cation

Cat. No. B1649321
M. Wt: 465.4 g/mol
InChI Key: XENHPQQLDPAYIJ-YXRUOGEQSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delphinidin 3-galactoside cation is a natural compound that belongs to the anthocyanin family. It is found in many fruits and vegetables, such as blueberries, blackberries, and red cabbage. Delphinidin 3-galactoside cation has gained significant attention in scientific research due to its potential health benefits.

Scientific Research Applications

Antioxidant and Protective Properties

Delphinidin-3-O-galactoside (D3G) exhibits antioxidant activity and has been found to protect mouse hepatocytes from cytotoxicity induced by other compounds. It works by up-regulating protective proteins and antioxidant enzymes, such as heme oxygenase-1 and heat shock protein 70, which are crucial in defending cells against oxidative stress and damage (Inoue et al., 2012).

Impact on Insulin Secretion

Research has shown that delphinidin-3-galactoside can stimulate insulin secretion from pancreatic beta cells. This property is particularly significant, as it suggests potential applications in managing diabetes and metabolic disorders (Jayaprakasam et al., 2005).

Anti-Adipogenic Effects

Delphinidin-3-galactoside has been found to inhibit adipogenesis (fat cell formation) by affecting early phases of cell differentiation. It does so by modulating key transcription factors and signaling pathways, like the Wnt/β-catenin signaling, which are vital in the development of fat cells (Rahman et al., 2016).

Enhancing Anti-Angiogenic Effects

When encapsulated within small extracellular vesicles, delphinidin-3-galactoside shows enhanced anti-angiogenic effects, suggesting its potential in targeting diseases related to excessive vascularization, including certain cancers (Barkallah et al., 2021).

Inhibitory Effects on Tyrosinase

Delphinidin-3-galactoside has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis in the skin. This suggests its potential use in cosmetic and dermatological applications (Chen et al., 2021).

Anticancer Properties

Studies have indicated that delphinidin-3-galactoside has anti-proliferative effects on various human cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent (Zhang et al., 2005).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17+,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENHPQQLDPAYIJ-YXRUOGEQSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341476
Record name Delphinidin 3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delphinidin 3-galactoside cation

CAS RN

197250-28-5
Record name Delphinidin 3-galactoside cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197250285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin 3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-GALACTOSIDE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKX6H5XWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delphinidin 3-galactoside cation
Reactant of Route 2
Delphinidin 3-galactoside cation
Reactant of Route 3
Delphinidin 3-galactoside cation
Reactant of Route 4
Delphinidin 3-galactoside cation
Reactant of Route 5
Delphinidin 3-galactoside cation
Reactant of Route 6
Delphinidin 3-galactoside cation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.